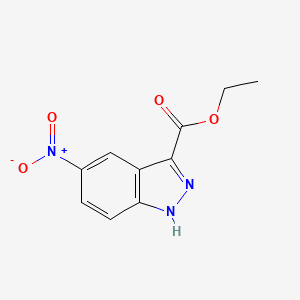

Ethyl 5-nitro-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-nitro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-2-17-10(14)9-7-5-6(13(15)16)3-4-8(7)11-12-9/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCDWVWONSFMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506972 | |

| Record name | Ethyl 5-nitro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78155-85-8 | |

| Record name | Ethyl 5-nitro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-nitro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitro-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. The indazole core, particularly when substituted with a nitro group, serves as a versatile scaffold for developing kinase inhibitors, anti-cancer agents, and other therapeutic molecules.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, delving into the mechanistic underpinnings of each reaction step and offering detailed experimental protocols.

Strategic Synthesis Pathways

Two principal routes are commonly employed for the synthesis of this compound. The choice between these pathways often depends on the availability of starting materials, desired scale, and safety considerations.

-

Pathway A: A linear synthesis commencing with the nitration of a substituted benzoic acid, followed by esterification and subsequent cyclization to form the indazole ring.

-

Pathway B: A convergent approach involving the initial synthesis of the indazole carboxylic acid core, followed by esterification.

Caption: Overview of the two primary synthetic pathways.

Pathway A: Linear Synthesis from o-Chlorobenzoic Acid

This pathway is often favored for its straightforward progression from readily available starting materials.

Step 1: Nitration of o-Chlorobenzoic Acid

The initial step involves the electrophilic aromatic substitution of o-chlorobenzoic acid to introduce a nitro group. The chloro and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. The nitration occurs at the 5-position due to the combined directing effects and steric hindrance.

Mechanism: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The nitronium ion then acts as the electrophile, attacking the electron-rich benzene ring.

Caption: Simplified mechanism of nitration.

Experimental Protocol:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, add 160 g of concentrated sulfuric acid to 32 g of o-chlorobenzoic acid.

-

Maintain the temperature below 0°C while slowly adding a mixture of 16 g of 80% nitric acid and 40 g of concentrated sulfuric acid over approximately 1 hour.[2]

-

After the addition, allow the mixture to stand at room temperature for 10-12 hours.

-

Slowly heat the reaction mixture to 60°C and then pour it onto 400 g of ice.

-

Filter the precipitated 2-chloro-5-nitrobenzoic acid and recrystallize from boiling water to obtain a pure product.[2]

| Parameter | Value | Reference |

| Yield | ~92% | [2] |

| Melting Point | 164-165°C | [2] |

Step 2: Fischer Esterification to Ethyl 2-chloro-5-nitrobenzoate

The synthesized 2-chloro-5-nitrobenzoic acid is converted to its ethyl ester via Fischer esterification. This is an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[3]

Caption: Workflow for Fischer Esterification.

Experimental Protocol:

-

Suspend 2-chloro-5-nitrobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-chloro-5-nitrobenzoate, which can be further purified by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Purity | >95% (typical) | General Procedure[4] |

| Physical State | Solid |

Step 3: Reaction with Hydrazine and Intramolecular Cyclization

This final step involves the reaction of the ethyl 2-chloro-5-nitrobenzoate with hydrazine hydrate, which leads to the formation of the indazole ring system.

Mechanism: The reaction proceeds through a two-stage process. First, hydrazine acts as a nucleophile, attacking the ester carbonyl to form a hydrazide intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (SNAAr), where the terminal nitrogen of the hydrazide displaces the chlorine atom on the aromatic ring. This cyclization is facilitated by the electron-withdrawing nitro group, which activates the ring towards nucleophilic attack.

Caption: Mechanism of Indazole Ring Formation.

Experimental Protocol:

-

Dissolve ethyl 2-chloro-5-nitrobenzoate (1 equivalent) in a suitable solvent such as ethanol or n-butanol.

-

Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.[5]

-

Heat the reaction mixture to reflux for several hours, monitoring the formation of the product by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

-

Filter the solid product and wash with a cold solvent to remove any unreacted starting materials and byproducts.

-

The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₉N₃O₄ | [6] |

| Molecular Weight | 235.2 g/mol | [6] |

| Physical State | Solid | [7] |

Pathway B: Convergent Synthesis via 5-Nitro-1H-indazole-3-carboxylic acid

This alternative route first constructs the indazole ring with a carboxylic acid at the 3-position, which is then esterified.

Step 1: Synthesis of 5-Nitro-1H-indazole-3-carboxylic acid

This intermediate can be synthesized through various methods. A common approach involves the reaction of 2-amino-5-nitrotoluene with sodium nitrite in acetic acid, which proceeds through a diazotization and subsequent intramolecular cyclization.[8]

Experimental Protocol (Conceptual):

-

Dissolve 2-amino-5-nitrotoluene in glacial acetic acid.

-

Add a solution of sodium nitrite in water at a controlled temperature (e.g., below 25°C).[8]

-

Allow the reaction to proceed for an extended period (e.g., 3 days) at room temperature.

-

Concentrate the reaction mixture and treat the residue with water to precipitate the crude product.

-

Purify the 5-nitro-1H-indazole by recrystallization.

-

The carboxylic acid at the 3-position is typically introduced through a separate reaction sequence, for example, starting from isatin.

Step 2: Esterification of 5-Nitro-1H-indazole-3-carboxylic acid

The final step is the Fischer esterification of the pre-formed indazole carboxylic acid with ethanol.

Experimental Protocol:

-

Suspend 5-nitro-1H-indazole-3-carboxylic acid (1 equivalent) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for approximately 6 hours.

-

Cool the reaction mixture to room temperature and pour it into crushed ice.

-

Filter the resulting precipitate and recrystallize from ethanol to obtain pure this compound.

| Parameter | Value | Reference |

| Yield | ~64% (for the methyl ester) | |

| Melting Point | 234-236°C (for the methyl ester) |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. Pathway A offers a more linear and perhaps more straightforward approach for laboratory-scale synthesis, starting from common commercial materials. Pathway B, being more convergent, might be advantageous in certain contexts, particularly if the intermediate 5-nitro-1H-indazole-3-carboxylic acid is readily available. The choice of pathway will ultimately be guided by factors such as starting material cost and availability, scalability, and the specific expertise and equipment available to the researcher. Both pathways rely on fundamental and well-understood organic reactions, providing a robust foundation for the synthesis of this important heterocyclic compound.

References

- 1. This compound,(CAS# 78155-85-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. prepchem.com [prepchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 78155-85-8 [amp.chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-nitro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of Ethyl 5-nitro-1H-indazole-3-carboxylate. The indazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, and the introduction of a nitro group and an ethyl carboxylate moiety at specific positions significantly influences its electronic and steric properties, making it a compound of interest for further functionalization and drug discovery endeavors.[1][2]

Molecular and Physicochemical Profile

This compound (CAS No. 78155-85-8) is a solid, yellow-colored compound.[3][4] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H9N3O4 | [5][6] |

| Molecular Weight | 235.19 g/mol | [5][6] |

| Predicted Boiling Point | 443.1±25.0 °C | [7] |

| Predicted Density | 1.457±0.06 g/cm3 | [7] |

| Predicted pKa | 9.00±0.40 | [7] |

Synthesis and Mechanistic Insights

The primary and most direct route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor, 5-nitro-1H-indazole-3-carboxylic acid.[1] This reaction is typically acid-catalyzed, following the Fischer esterification mechanism.

Experimental Protocol: Fischer Esterification

This protocol is adapted from a similar procedure for the synthesis of the methyl ester analog.[4]

Materials:

-

5-nitro-1H-indazole-3-carboxylic acid

-

Absolute Ethanol (used in large excess as both reactant and solvent)

-

Concentrated Sulfuric Acid (catalyst)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, suspend 5-nitro-1H-indazole-3-carboxylic acid in absolute ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid dropwise to the stirred suspension.

-

Remove the ice bath and reflux the reaction mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield this compound.

Causality Behind Experimental Choices:

-

Excess Ethanol: The use of ethanol as a solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Reflux: The application of heat increases the reaction rate, allowing the equilibrium to be reached faster.

-

Neutralization and Washing: The washing steps are crucial to remove the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final ester product.

Diagram of the Synthesis Workflow:

Caption: Fischer Esterification Workflow for this compound.

Spectral Characterization

While specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from its structural analogs, particularly its methyl ester counterpart and other substituted indazoles.[1][8]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the protons of the ethyl ester group. The electron-withdrawing nitro group at the 5-position will significantly influence the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Indazole) | ~11.0-13.0 | Broad Singlet | - |

| H4 | ~8.8-9.0 | Doublet | ~2.0 |

| H6 | ~8.2-8.4 | Doublet of Doublets | ~9.0, 2.0 |

| H7 | ~7.8-8.0 | Doublet | ~9.0 |

| -OCH2CH3 | ~4.4-4.6 | Quartet | ~7.1 |

| -OCH2CH3 | ~1.4-1.6 | Triplet | ~7.1 |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~160-165 |

| C5 (C-NO2) | ~148-150 |

| C3a | ~142-144 |

| C7a | ~140-142 |

| C3 | ~130-135 |

| C6 | ~120-122 |

| C4 | ~118-120 |

| C7 | ~110-112 |

| -OCH2CH3 | ~61-63 |

| -OCH2CH3 | ~14-15 |

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Indazole) | 3100-3300 | Broad |

| C-H Stretch (Aromatic) | 3000-3100 | |

| C-H Stretch (Aliphatic) | 2850-3000 | |

| C=O Stretch (Ester) | 1710-1730 | Strong |

| N=O Stretch (Nitro) | 1500-1550 (asymmetric) | Strong |

| 1300-1350 (symmetric) | Strong | |

| C=C Stretch (Aromatic) | 1450-1600 | |

| C-O Stretch (Ester) | 1200-1300 |

Diagram of the Experimental Workflow for Structural Elucidation:

Caption: Workflow for the structural elucidation of this compound.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is limited, the broader class of indazole and nitro-containing compounds has shown significant promise in various therapeutic areas.

-

Anticancer Activity: The indazole nucleus is a key component in several anticancer agents.[9] For instance, Lonidamine, an indazole-3-carboxylic acid derivative, has been studied for its antiglycolytic properties in cancer cells.[1] The nitro group can also contribute to cytotoxic effects.[10]

-

Antimicrobial and Antifungal Activity: Nitroaromatic compounds are known for their antimicrobial properties.[11] Derivatives of 5-nitro-1H-indazole have been synthesized and evaluated as antimicrobial and antifungal agents.[11]

-

Kinase Inhibition: The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1), a target in cancer therapy.[2] The ethyl ester can serve as a precursor for the synthesis of a variety of carboxamide derivatives.

This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester moiety can be readily converted to amides or hydrazides, allowing for the introduction of diverse functional groups to explore structure-activity relationships.

Conclusion

This compound is a versatile building block in medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a practical synthesis protocol, and an in-depth analysis of its expected spectral characteristics. The insights into the potential biological activities of this compound, based on its structural features, highlight its importance for further research and development in the quest for novel therapeutic agents.

References

- 1. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 4. Mthis compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound,(CAS# 78155-85-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. bio-fount.com [bio-fount.com]

- 7. This compound | 78155-85-8 [amp.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-nitro-1H-indazole-3-carboxylate (CAS: 78155-85-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 5-nitro-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Drawing from available data and established chemical principles, this document details the compound's properties, synthesis, and potential applications, offering valuable insights for researchers in drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] Derivatives of indazole are integral to numerous FDA-approved drugs and clinical candidates, demonstrating therapeutic efficacy in areas such as oncology, anti-emesis, and anti-inflammatory treatments.[2] The introduction of a nitro group and an ethyl carboxylate moiety to the indazole core, as in this compound, creates a molecule with distinct physicochemical properties and versatile reactive sites for further chemical modification. This strategic functionalization makes it a valuable intermediate for the synthesis of more complex, biologically active molecules.[3]

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Core Chemical Structure

The fundamental structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the title compound.[1][4][5]

| Property | Value | Source |

| CAS Number | 78155-85-8 | [1][4][5] |

| Molecular Formula | C₁₀H₉N₃O₄ | [4][5] |

| Molecular Weight | 235.19 g/mol | [4][5] |

| Appearance | Expected to be a solid | [6] |

| Melting Point | Not experimentally determined; precursor 5-nitro-1H-indazole melts at 204-208°C. | [7] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and ethyl acetate. | [8] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy:

-

Ethyl Protons: A triplet (3H) around 1.4 ppm and a quartet (2H) around 4.4 ppm.[9]

-

Aromatic Protons: Signals in the downfield region (7.5-9.0 ppm), influenced by the electron-withdrawing nitro group.[10]

-

N-H Proton: A broad singlet, with its chemical shift dependent on solvent and concentration.[9]

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal around 163-167 ppm.[9]

-

Aromatic Carbons: Signals in the range of 110-150 ppm.

-

Ethyl Carbons: Signals around 14 ppm (CH₃) and 61 ppm (CH₂).[9]

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.[9]

-

NO₂ Stretch: Two characteristic strong bands, one symmetric and one asymmetric, in the regions of 1335-1385 cm⁻¹ and 1500-1560 cm⁻¹, respectively.

-

C-O Stretch (Ester): A band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M+): Expected at m/z 235.

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and the nitro group (-NO₂, m/z 46).

Synthesis and Reactivity

Synthetic Pathway: Fischer-Speier Esterification

The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 5-nitro-1H-indazole-3-carboxylic acid.[11][12] This acid-catalyzed reaction is typically performed by refluxing the carboxylic acid in an excess of ethanol, which serves as both the reactant and the solvent.[12]

Caption: Fischer-Speier esterification for the synthesis of the title compound.

Detailed Experimental Protocol (Fischer-Speier Esterification)

The following is a generalized, self-validating protocol for the synthesis of this compound.

Materials:

-

5-Nitro-1H-indazole-3-carboxylic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (or other suitable acid catalyst)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitro-1H-indazole-3-carboxylic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of ethanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Ester Group: The ester can undergo hydrolysis back to the carboxylic acid or can be converted to amides by reacting with amines. This provides a key handle for derivatization.

-

Nitro Group: The nitro group can be reduced to an amine, which is a versatile functional group for further synthetic transformations.

-

Indazole N-H: The acidic proton on the indazole nitrogen can be substituted, allowing for N-alkylation or N-arylation.

Potential Applications in Research and Drug Development

While specific biological studies on this compound are limited, its structural features suggest significant potential in several therapeutic areas.

Oncology

Many indazole derivatives exhibit potent anti-cancer activity.[3] Lonidamine, an indazole-based antiglycolytic agent, is a derivative of 1H-indazole-3-carboxylic acid.[3] The 5-nitroindazole moiety, in particular, has been explored for its trypanocidal activity through the induction of oxidative stress.[13] This suggests that this compound could serve as a valuable starting point for the development of novel anti-cancer agents.

Antimicrobial Agents

The indazole scaffold is found in compounds with documented antimicrobial and antifungal properties.[2] The introduction of a nitro group can sometimes enhance antimicrobial activity. Therefore, this compound and its derivatives warrant investigation as potential new antimicrobial agents.

Agrochemicals

Indazole derivatives have also been investigated for their use as herbicides and fungicides.[3] The structural versatility of this compound makes it an attractive intermediate for the synthesis of novel crop protection agents.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for its precursor, 5-nitro-1H-indazole-3-carboxylic acid, the following precautions should be taken:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[14]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.[14]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and agrochemical research. Its synthesis via Fischer-Speier esterification is straightforward, and its multiple reactive sites allow for extensive derivatization. While further experimental characterization and biological evaluation are needed, the established importance of the indazole scaffold suggests that this compound is a promising platform for the development of novel, biologically active molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 3. cerritos.edu [cerritos.edu]

- 4. 78155-85-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. Mthis compound | CymitQuimica [cymitquimica.com]

- 6. 5-Nitro-1H-indazole-3-carboxylic acid | 78155-76-7 [sigmaaldrich.com]

- 7. This compound | 78155-85-8 [amp.chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Solubility of Ethyl 5-nitro-1H-indazole-3-carboxylate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 5-nitro-1H-indazole-3-carboxylate in various organic solvents. Recognizing the current scarcity of publicly available solubility data for this compound, this document focuses on delivering a robust, field-proven methodology for researchers to generate reliable and reproducible solubility profiles. The guide delves into the physicochemical properties of the indazole scaffold, the influence of the nitro and ethyl carboxylate groups on solubility, a detailed, step-by-step experimental protocol based on the gold-standard shake-flask method coupled with HPLC-UV analysis, and essential safety considerations for handling this class of nitroaromatic compounds.

Introduction: The Significance of this compound

This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Indazole derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-inflammatory, anti-tumor, and kinase inhibition properties.[1] The presence of a nitro group at the 5-position and an ethyl carboxylate at the 3-position of the indazole ring imparts specific electronic and steric characteristics that are crucial for its interaction with biological targets.

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical parameter that influences every stage of the drug development process, from synthesis and purification to formulation and bioavailability. A thorough understanding of the solubility profile of this compound is therefore indispensable for its successful development as a therapeutic agent.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental data for this compound is limited, an analysis of its structural components allows for a qualitative prediction of its solubility.

The molecule comprises a bicyclic aromatic indazole core, a polar nitro group (-NO2), and an ethyl carboxylate group (-COOEt). The indazole ring itself has a degree of aromatic character. The nitro group is a strong electron-withdrawing group, which can participate in dipole-dipole interactions and hydrogen bonding as an acceptor. The ethyl carboxylate group provides a site for hydrogen bond acceptance at the carbonyl and ether oxygens.

Based on these features, the solubility of this compound is expected to be low in non-polar solvents like hexanes and progressively higher in more polar aprotic and protic solvents. Solvents capable of hydrogen bonding are likely to be more effective at solvating the molecule.

Synthesis of this compound

A common synthetic route to 5-nitro-1H-indazole-3-carboxylate derivatives involves the esterification of the corresponding carboxylic acid.[4] The general steps are outlined below:

-

Nitration of Indazole-3-carboxylic Acid: The synthesis typically starts with the nitration of 1H-indazole-3-carboxylic acid to introduce the nitro group at the 5-position.

-

Esterification: The resulting 5-nitro-1H-indazole-3-carboxylic acid is then esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.

An alternative approach involves the late-stage nitration of an ethyl 1H-indazole-3-carboxylate precursor.[4] The choice of synthetic route can be influenced by the availability of starting materials and the desired purity of the final product.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[5][6][7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A sufficient excess is present if undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Develop a suitable HPLC-UV method for the quantification of this compound. A reverse-phase C18 column is often a good starting point. The mobile phase composition should be optimized to achieve good peak shape and retention time. The UV detection wavelength should be set at the absorbance maximum of the compound.

-

Prepare a series of calibration standards of known concentrations of the compound.

-

Inject the calibration standards and the diluted samples into the HPLC system.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in the solvent, accounting for the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8][10]

-

Ventilation: Use in a well-ventilated area to minimize inhalation of any dust or vapors.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling. Minimize dust generation.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Caption: Key safety considerations for handling nitroaromatic compounds.

Conclusion

This technical guide has outlined a comprehensive approach to determining the solubility of this compound in organic solvents. By following the detailed experimental protocol provided, researchers can generate the critical solubility data necessary to advance the development of this promising compound. The emphasis on a robust methodology, coupled with an understanding of the compound's physicochemical properties and necessary safety precautions, provides a solid foundation for further research and formulation activities.

References

- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound,(CAS# 78155-85-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound | 78155-85-8 [amp.chemicalbook.com]

- 4. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. watson-int.com [watson-int.com]

- 10. fishersci.com [fishersci.com]

The 5-Nitro-1H-Indazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-nitro-1H-indazole scaffold is a cornerstone in medicinal chemistry, underpinning a diverse range of pharmacologically active compounds. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 5-nitro-1H-indazole derivatives. We delve into detailed experimental protocols, offering a comparative analysis of key synthetic methodologies. Furthermore, this guide illuminates the therapeutic potential of these compounds, with a particular focus on their applications as anticancer, antimicrobial, and antiprotozoal agents. The underlying mechanisms of action are discussed, supported by diagrammatic representations of relevant signaling pathways. This document serves as an in-depth resource for professionals engaged in the design and development of novel therapeutics based on this privileged heterocyclic system.

A Historical Perspective: From Indazole's Discovery to the Rise of the 5-Nitro Moiety

The journey of the indazole ring system began in the late 19th century with the pioneering work of Emil Fischer.[1] However, the exploration of its nitro-substituted derivatives, which would prove to be of significant therapeutic value, gained momentum in the early 20th century. Chemists such as Jacobson, Huber, and Auwers laid the groundwork for indazole synthesis through methods like the cyclization of N-nitroso-o-toluidines, which also paved the way for preparing halogenated indazoles.[2]

A pivotal moment in the history of 5-nitro-1H-indazole was the development of a well-documented and reliable synthetic procedure, which has since become a staple in organic synthesis.[2] This classic method, often attributed to Noelting, involves the diazotization of 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline).[3] This foundational synthesis was crucial in making the 5-nitro-1H-indazole core readily accessible for broader investigation. Subsequent research, including work detailed in a 1976 patent, further expanded the synthetic repertoire, enabling access to a range of nitroindazole isomers, including the 4-, 6-, and 7-nitro counterparts.[2] These early synthetic achievements were instrumental in unlocking the extensive study of the biological activities of nitro-substituted indazoles that persists to this day.

Synthetic Methodologies: A Comparative Analysis

The synthesis of the 5-nitro-1H-indazole core and its derivatives has evolved from classical methods to more modern, efficient, and versatile strategies. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance of functional groups.

Classical Synthesis of the 5-Nitro-1H-Indazole Core

The most established method for the synthesis of the parent 5-nitro-1H-indazole is the diazotization of 2-methyl-4-nitroaniline.

Experimental Protocol: Synthesis of 5-Nitro-1H-indazole via Diazotization [3]

-

Materials: 2-amino-5-nitrotoluene (2-methyl-4-nitroaniline), sodium nitrite, glacial acetic acid, water, methanol (for recrystallization).

-

Procedure:

-

Dissolve 2-amino-5-nitrotoluene in glacial acetic acid in a round-bottomed flask equipped with a mechanical stirrer.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene at a temperature maintained below 25°C.

-

Continue stirring for a brief period to complete the diazotization.

-

Allow the solution to stand at room temperature for several days.

-

Concentrate the solution under reduced pressure.

-

Suspend the residue in water, stir to form a slurry, and collect the crude product by filtration.

-

Wash the crude product with cold water and dry.

-

Purify the crude 5-nitro-1H-indazole by recrystallization from boiling methanol.

-

-

Expected Yield: 72-80%[3]

Modern Approaches to Substituted 5-Nitro-1H-Indazole Derivatives

Modern synthetic chemistry has introduced a variety of methods for the preparation of substituted 5-nitro-1H-indazoles, offering advantages in terms of efficiency, regioselectivity, and substrate scope.

An efficient route to N-aryl substituted 5-nitro-1H-indazoles involves the formation of an arylhydrazone followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction.[4][5]

Experimental Protocol: Two-Step Synthesis of 1-Aryl-5-nitro-1H-indazoles [4]

-

Step 1: Arylhydrazone Formation

-

Dissolve 2-fluoro-5-nitrobenzaldehyde or a corresponding acetophenone in DMF.

-

Add an arylhydrazine hydrochloride and warm the solution to facilitate the formation of the arylhydrazone.

-

Isolate the intermediate arylhydrazone.

-

-

Step 2: SNAr Cyclization

-

Dissolve the isolated arylhydrazone in DMF.

-

Add a base, such as potassium carbonate, and heat the mixture to induce intramolecular cyclization.

-

Work-up the reaction mixture to isolate the 1-aryl-5-nitro-1H-indazole product.

-

-

One-Pot Domino Process: This procedure can be modified into a one-pot process, particularly for acetophenone derivatives, with yields ranging from 73-96%.[5]

The functionalization at the C3 position of the 5-nitro-1H-indazole core is crucial for developing derivatives with diverse biological activities. This can be achieved through various methods, including halogenation followed by cross-coupling reactions.

Experimental Protocol: Bromination of 5-Nitro-1H-indazole [6]

-

Materials: 5-nitro-1H-indazole, bromine, N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 5-nitro-1H-indazole in DMF in a reaction flask under a nitrogen atmosphere.

-

Cool the solution to -5°C.

-

Slowly add a solution of bromine, maintaining the temperature at -5°C to 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Work-up the reaction to obtain 3-bromo-5-nitro-1H-indazole.

-

-

Expected Yield: up to 95%[6]

Comparative Analysis of Synthetic Routes

| Synthesis Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Classical Diazotization | 2-methyl-4-nitroaniline | Sodium nitrite, Acetic acid | Well-established, reliable for the parent compound. | Requires several days for completion, use of strong acid. | 72-80%[3] |

| SNAr Cyclization | 2-fluoro-5-nitrobenzaldehyde/acetophenone, Arylhydrazines | Potassium carbonate | High yields for N-aryl derivatives, can be a one-pot reaction. | Requires a leaving group (e.g., fluorine) on the starting material. | 45-96%[4][5] |

| Halogenation | 5-nitro-1H-indazole | Bromine, DMF | High yield for C3-halogenated derivatives, provides a handle for further functionalization. | Use of hazardous bromine. | ~95%[6] |

Therapeutic Landscape of 5-Nitro-1H-Indazole Derivatives

The 5-nitro-1H-indazole scaffold has proven to be a versatile platform for the development of therapeutic agents across various disease areas. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indazole ring, contributing to the biological activity of its derivatives.

Anticancer Activity

A significant body of research has focused on the development of 5-nitro-1H-indazole derivatives as anticancer agents.[7][8] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines.

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indazole-based sulfonamide | - | - | [7] |

| Polysubstituted indazoles | A2780, A549 | 0.64 - 17 | [9] |

| 1H-indazole-3-amine derivatives | Hep-G2, K562 | 3.32, 5.15 | [10] |

| Dimethoxyquinazoline-indazole-aryl-urea derivatives | - | - | [11] |

The anticancer mechanism of action for many 5-nitro-1H-indazole derivatives involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[12] One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[11][13] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

Another important mechanism is the induction of apoptosis, or programmed cell death.[9] Some 5-nitro-1H-indazole derivatives have been shown to enhance TRAIL-induced apoptosis in cancer cells.[14]

Antimicrobial and Antiprotozoal Activity

The nitro group is a key pharmacophore in many antimicrobial and antiprotozoal drugs. In the context of 5-nitro-1H-indazole derivatives, this moiety is crucial for their activity against a range of pathogens, including bacteria, fungi, and protozoa such as Trypanosoma cruzi (the causative agent of Chagas disease).[1]

The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the pathogen. This process generates reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions, which can induce oxidative stress and damage cellular macromolecules, ultimately leading to cell death.

Quantitative Data on Antimicrobial and Antiprotozoal Activity

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Sulfonamide/carbamate derivatives | A. niger (fungi) | Zone of inhibition | 19.4 mm | [1] |

| Sulfonamide/carbamate derivatives | S. aureus (bacteria) | Zone of inhibition | 17.4 mm | [1] |

| Indazole carboxamide derivatives | Streptococcus mutans | MIC | 11.2 µg/mL | [1] |

Conclusion and Future Directions

The 5-nitro-1H-indazole scaffold has a rich history and continues to be a fertile ground for the discovery of new therapeutic agents. From its classical synthesis to modern, highly efficient methodologies, the accessibility of this core has enabled extensive exploration of its pharmacological potential. The diverse biological activities of its derivatives, particularly in the realms of oncology and infectious diseases, underscore the importance of this heterocyclic system.

Future research in this area will likely focus on several key aspects:

-

Development of more selective and potent derivatives: Fine-tuning the substitution pattern on the indazole ring will be crucial for optimizing activity against specific targets and minimizing off-target effects.

-

Exploration of novel therapeutic areas: While significant progress has been made in cancer and infectious diseases, the potential of 5-nitro-1H-indazole derivatives in other areas, such as neurodegenerative and inflammatory disorders, remains to be fully explored.

-

Elucidation of detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and the development of more effective therapies.

-

Advancements in synthetic methodologies: The development of even more efficient, sustainable, and scalable synthetic routes will be essential for the cost-effective production of these valuable compounds.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Spectroscopic Investigation of Ethyl 5-nitro-1H-indazole-3-carboxylate: A Computational Guide for Drug Discovery

Abstract

Ethyl 5-nitro-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, forming the scaffold for various pharmacologically active agents. A profound understanding of its three-dimensional structure, electronic properties, and spectroscopic signatures is paramount for rational drug design and development. This technical guide provides a comprehensive theoretical framework for the structural elucidation of this compound using first-principles calculations. We delve into the application of Density Functional Theory (DFT) to predict its optimized molecular geometry, vibrational frequencies, and electronic characteristics. The methodologies outlined herein are designed to offer researchers a robust computational protocol, ensuring scientific integrity and providing a foundational understanding for further in-silico and experimental investigations.

Introduction: The Significance of Nitroindazoles in Medicinal Chemistry

Nitroindazole derivatives have emerged as a promising class of compounds in the search for novel therapeutic agents, exhibiting a wide spectrum of biological activities.[1][2][3] Notably, these compounds have shown significant potential in the treatment of protozoan diseases such as Chagas disease, leishmaniasis, and trichomoniasis.[1][2][3] The presence of the nitro group at the 5-position of the indazole ring is often crucial for their biological activity, potentially inducing oxidative stress in target organisms.[4][5] this compound, with its key structural motifs, serves as a valuable building block in the synthesis of more complex drug candidates.

A detailed understanding of the molecule's structural and electronic properties is a critical prerequisite for elucidating its mechanism of action and for designing derivatives with enhanced efficacy and selectivity. Theoretical calculations, particularly those based on quantum mechanics, provide a powerful and cost-effective means to gain these insights, complementing and guiding experimental work.

Theoretical Framework: A First-Principles Approach to Structural Elucidation

To investigate the molecular structure and properties of this compound, we employ Density Functional Theory (DFT), a computational method that has proven to be highly effective for studying organic molecules of pharmaceutical interest.[6][7]

The Choice of Method: Why DFT?

DFT is selected for its optimal balance between computational cost and accuracy. It allows for the reliable prediction of molecular geometries, vibrational spectra, and electronic properties by approximating the many-body electronic Schrödinger equation. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is a widely used and well-validated choice for organic molecules.[7][8]

The Basis Set: Ensuring a Reliable Description

The choice of basis set is critical for obtaining accurate results. For a molecule containing nitrogen and oxygen atoms with lone pairs and a delocalized π-system, a flexible basis set is required. The 6-311++G(d,p) basis set is a suitable choice as it includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in chemical bonds.[7][8]

Computational Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for performing theoretical calculations on this compound.

Molecular Structure Input

The initial step involves constructing the 3D structure of this compound. This can be done using any standard molecular modeling software. The CAS number for this compound is 78155-85-8, and its molecular formula is C10H9N3O4.[9]

Geometry Optimization

The constructed initial geometry is then optimized to find the lowest energy conformation. This is a crucial step as all subsequent calculations are performed on the optimized structure.

Caption: Workflow for the theoretical calculation of this compound.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed on the optimized structure. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be compared with experimental IR spectra to validate the theoretical model.

Electronic Property Analysis

With the optimized geometry, a single-point energy calculation can be performed to determine various electronic properties, including:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites, which is invaluable for predicting intermolecular interactions.

Predicted Structural and Spectroscopic Properties

Based on the computational protocol described above, the following properties of this compound can be predicted.

Optimized Molecular Geometry

The optimized geometry will reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. It is expected that the indazole ring system will be largely planar. The orientation of the ethyl carboxylate and nitro groups relative to the indazole ring will be of particular interest as these can influence the molecule's overall shape and its ability to interact with biological targets.

| Parameter | Predicted Value (Å or °) |

| N1-N2 bond length | Value to be calculated |

| C3-C(O)O bond length | Value to be calculated |

| N-O bond lengths (nitro group) | Value to be calculated |

| Dihedral angle (Indazole ring - Nitro group) | Value to be calculated |

| Dihedral angle (Indazole ring - Carboxylate group) | Value to be calculated |

| Caption: Table of key predicted geometric parameters for this compound. |

Vibrational Spectrum

The calculated IR spectrum will show characteristic vibrational modes. Key expected frequencies include:

-

N-H stretch: Around 3300-3500 cm⁻¹

-

C=O stretch (ester): Around 1700-1730 cm⁻¹

-

N-O asymmetric stretch (nitro): Around 1500-1550 cm⁻¹

-

N-O symmetric stretch (nitro): Around 1330-1370 cm⁻¹

-

Aromatic C-H stretches: Above 3000 cm⁻¹

Comparison of these calculated frequencies with experimental data, if available, is essential for validating the computational model.

Electronic Properties

The analysis of the frontier molecular orbitals is expected to show that the HOMO is primarily localized on the indazole ring, while the LUMO is likely to have significant contributions from the nitro group, indicating its electron-withdrawing nature. The MEP map will likely show negative potential around the oxygen atoms of the nitro and carboxylate groups, indicating these as sites for electrophilic attack or hydrogen bonding.

Conclusion and Future Directions

This guide provides a comprehensive theoretical framework for the in-depth structural and spectroscopic characterization of this compound. The outlined DFT-based protocol offers a reliable and scientifically sound approach for researchers in drug discovery and medicinal chemistry. The insights gained from these theoretical calculations can guide the synthesis of novel derivatives with improved pharmacological profiles. Future work should focus on performing these calculations and, where possible, validating the theoretical predictions with experimental data from X-ray crystallography, NMR, and IR spectroscopy. Furthermore, molecular docking studies can be employed to investigate the binding of this molecule to specific biological targets, providing a more complete picture of its potential as a therapeutic agent.

References

- 1. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, spectroscopic (FT-IR and NMR), DFT and molecular docking studies of ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound,(CAS# 78155-85-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

An In-depth Technical Guide to the Structural Analysis of Ethyl 5-nitro-1H-indazole-3-carboxylate

Abstract

The indazole scaffold is a "privileged" structure in medicinal chemistry, known for its wide range of biological activities.[1][2] The introduction of a nitro group and an ethyl carboxylate moiety at specific positions of the indazole ring, as in Ethyl 5-nitro-1H-indazole-3-carboxylate, creates a molecule with significant potential for further chemical modification and as a precursor for novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the structural analysis of this compound. It details a proposed synthetic pathway and outlines the requisite analytical methodologies for its complete structural elucidation and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of novel indazole derivatives.

Introduction: The Significance of this compound

Indazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-cancer, antimicrobial, anti-inflammatory, and neurological effects.[2][3][4] The core of this compound is the 1H-indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring.[1] This scaffold's rigidity and ability to participate in various intermolecular interactions make it an ideal foundation for drug design.

The substituents at the 3 and 5 positions are critical to the molecule's chemical properties and potential biological activity:

-

The 5-Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly modulates the electronic landscape of the indazole ring system.[1] This influences the molecule's reactivity, acidity of the N-H proton, and potential to engage in specific interactions with biological targets.[1] Nitroaromatic compounds are themselves a class of molecules with a wide spectrum of bioactivities, including antimicrobial and antiparasitic properties.[5]

-

The 3-Ethyl Carboxylate Group (-COOCH₂CH₃): This functional group provides a key site for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, allowing for the introduction of diverse structural motifs to explore structure-activity relationships (SAR).[1]

Given these features, this compound is a valuable intermediate in the synthesis of more complex molecules for drug discovery and agrochemical development.[1]

Proposed Synthesis and Purification

While multiple strategies for indazole synthesis exist, a common and effective approach involves the cyclization of appropriately substituted aminophenyl derivatives.[6] The following proposed synthesis is based on established methodologies for preparing similar indazole-3-carboxylates.

Synthetic Pathway

A plausible synthetic route begins with the nitration of a suitable 2-aminophenylacetate derivative, followed by diazotization and intramolecular cyclization.

References

- 1. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 6. Indazole synthesis [organic-chemistry.org]

IUPAC name for Ethyl 5-nitro-1H-indazole-3-carboxylate

An In-depth Technical Guide: Ethyl 5-nitro-1H-indazole-3-carboxylate

Executive Summary: this compound is a heterocyclic organic compound featuring the indazole scaffold, a privileged core structure in modern medicinal chemistry. Its strategic functionalization—comprising an ester for derivatization, a nitro group for electronic modification or further transformation, and a reactive N-H site—positions it as a valuable and versatile intermediate in the synthesis of complex pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic and purification protocols, reactivity profile, and key applications, intended for researchers, chemists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a derivative of indazole-3-carboxylic acid. The indazole ring system is an aromatic heterocycle consisting of a fused benzene and pyrazole ring. The presence of the electron-withdrawing nitro group at the 5-position and the carboxylate at the 3-position significantly influences the molecule's reactivity and biological potential.

Nomenclature and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 78155-85-8[1][2][3] |

| Molecular Formula | C₁₀H₉N₃O₄[1][3] |

| Molecular Weight | 235.20 g/mol [1][3] |

| Canonical SMILES | CCOC(=O)C1=NN(C2=C1C=C(C=C2)--INVALID-LINK--[O-]) |

| InChI Key | (Generated from structure) |

Physicochemical Properties

Quantitative data for this specific ester is not widely published; therefore, some properties are inferred from its parent acid, 5-nitro-1H-indazole-3-carboxylic acid.

| Property | Value / Description | Source |

| Appearance | Expected to be a solid, likely light yellow to yellow in color. | Inferred from[4] |

| Melting Point | Not reported. The parent acid melts at 280 °C.[4] | [4] |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and ethyl acetate; sparingly soluble in alcohols; and poorly soluble in water and nonpolar solvents like hexanes. | Inferred from synthesis protocols |

| Storage Temperature | Recommended storage at 2-8°C, sealed in a dry environment. | Inferred from[4] |

Synthesis and Purification

The most direct and common synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor.

Retrosynthetic Analysis

The primary synthetic strategy involves the formation of the ester bond, disconnecting the molecule to 5-nitro-1H-indazole-3-carboxylic acid and ethanol. This precursor is a critical intermediate whose own synthesis is a key step in accessing a range of indazole derivatives.

Caption: Retrosynthetic analysis of the target compound.

Primary Synthetic Route: Esterification

Two principal methods are employed for the esterification of 5-nitro-1H-indazole-3-carboxylic acid.

-

Fischer Esterification: This classic method involves heating the carboxylic acid in an excess of ethanol with a strong acid catalyst (e.g., H₂SO₄). While straightforward, it is an equilibrium-limited reaction that may require removal of water to drive it to completion.

-

Acyl Chloride Intermediate Method: A more rapid and often higher-yielding approach involves converting the carboxylic acid to a highly reactive acyl chloride intermediate using a reagent like thionyl chloride (SOCl₂).[5] This intermediate then reacts readily with ethanol to form the ester, a reaction that is essentially irreversible.[5]

Detailed Experimental Protocol (Acyl Chloride Method)

This protocol is based on established methods for esterifying carboxylic acids via acyl chlorides.[5]

Step 1: Activation of the Carboxylic Acid

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap), suspend 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

-

Carefully add thionyl chloride (SOCl₂) (1.5–2.0 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir until the evolution of HCl and SO₂ gas ceases and the reaction mixture becomes a clear solution (typically 2-4 hours).

-

Cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure.

Step 2: Ester Formation

-

Re-dissolve the crude acyl chloride intermediate in an anhydrous inert solvent like DCM.

-

Cool the flask in an ice bath (0°C).

-

Slowly add a solution of anhydrous ethanol (2.0-3.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM. The base neutralizes the HCl generated during the reaction.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Purification and Characterization Workflow

Confirmation of the product's identity and purity is critical. A standard workflow involves a combination of chromatographic and spectroscopic techniques.

Caption: Standard workflow for purification and characterization.

Chemical Reactivity and Safety

Reactivity Profile

The molecule's functionality dictates its synthetic utility:

-

Indazole N-H: The acidic proton on the pyrazole ring nitrogen can be deprotonated with a suitable base (e.g., NaH) to allow for N-alkylation or N-arylation, a key step in modifying the core scaffold.[6]

-

Ethyl Ester: This group is susceptible to nucleophilic acyl substitution. It can be readily hydrolyzed back to the carboxylic acid under acidic or basic conditions or converted into a wide range of amides by reacting with primary or secondary amines.[7] This amidation is a cornerstone of library synthesis in drug discovery.

-

Nitro Group: The aromatic nitro group is a strong deactivating group but can be reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation). This resulting aniline derivative is a versatile precursor for further functionalization.

Safety and Handling

Safety data for the title compound is not specifically available, but can be reliably extrapolated from the parent acid and related nitroaromatic compounds.[8][9]

| Hazard Category | Precautionary Measures |

| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319).[8] May be harmful if swallowed. |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8] |

| Handling | Use in a well-ventilated area or a chemical fume hood.[9] Avoid generating dust. Wash hands thoroughly after handling.[8] |

| Storage | Store in a tightly closed container in a cool, dry, and dark place.[8] Keep away from incompatible materials such as strong oxidizing agents.[8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] |

Applications in Research and Development

The Indazole Scaffold: A Privileged Core

The indazole ring is considered a "privileged scaffold" because it can bind to a multitude of biological targets with high affinity.[5][10] This structural motif is present in numerous approved drugs and clinical candidates, including:

-

Granisetron: A selective 5-HT₃ receptor antagonist used as an antiemetic to treat nausea and vomiting caused by chemotherapy.[10]

-

Lonidamine: An antitumor agent.[11]

-

Indazole Derivatives for CNS Disorders: The indazole-3-carboxylic acid core is a key starting material for nicotinic α-7 receptor partial agonists, which are being investigated for treating Alzheimer's disease and schizophrenia.[12]

Role as a Synthetic Intermediate

This compound serves primarily as a molecular building block. Its ester functionality is a convenient handle for constructing more complex molecules, particularly indazole-3-carboxamides, which are a prominent class of bioactive compounds.

Caption: General pathway for derivatization to carboxamides.

This transformation allows for the systematic introduction of diverse chemical functionalities (the R¹ and R² groups from the amine), enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[7]

Potential in Agrochemicals

Beyond pharmaceuticals, the indazole core has shown promise in the development of new agrochemicals.[5] Derivatives have been investigated for herbicidal and fungicidal properties. This compound can serve as an intermediate in the synthesis of novel crop protection agents.[5]

Conclusion

This compound is a strategically important synthetic intermediate. Its well-defined reactivity, stemming from the indazole N-H, ethyl ester, and nitro groups, provides multiple avenues for chemical modification. As a precursor to potent classes of compounds like indazole-3-carboxamides, it is a key resource for medicinal chemists and researchers developing new therapeutics and agrochemicals. Proper understanding of its synthesis, handling, and reactivity is essential for leveraging its full potential in research and development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 78155-85-8 [amp.chemicalbook.com]

- 3. This compound,(CAS# 78155-85-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 5-Nitroindazole-3-carboxylic acid | 78155-76-7 [chemicalbook.com]

- 5. Mthis compound | 78155-75-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 12. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Ethyl 5-nitro-1H-indazole-3-carboxylate: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of Ethyl 5-nitro-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the targeted synthesis of its derivatives is of significant interest to researchers in drug development. This document outlines a robust two-step synthetic pathway, commencing with the preparation of the carboxylic acid precursor followed by its esterification. The rationale behind crucial experimental steps is elucidated to provide a deeper understanding of the reaction mechanisms and to ensure reproducible outcomes.

Introduction to Indazole Derivatives and Their Significance